![molecular formula C6H14N2O2 B1416248 3-[(3-Hydroxypropyl)amino]propanamide CAS No. 1040687-70-4](/img/structure/B1416248.png)

3-[(3-Hydroxypropyl)amino]propanamide

Descripción general

Descripción

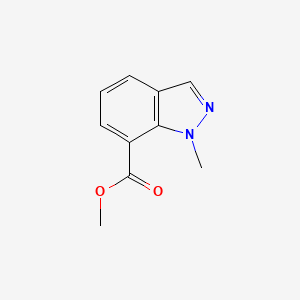

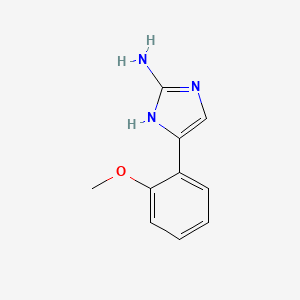

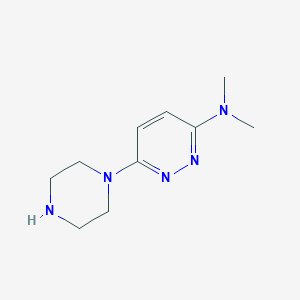

“3-[(3-Hydroxypropyl)amino]propanamide” is a molecule with the molecular formula C6H14N2O2 . It contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

While specific synthesis methods for “3-[(3-Hydroxypropyl)amino]propanamide” were not found in the search results, it is available for purchase as a biochemical for proteomics research .Molecular Structure Analysis

The molecule contains a total of 24 atoms; 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . It also has a molecular weight of 146.19 g/mol .Physical And Chemical Properties Analysis

The molecule has a molecular weight of 146.19 g/mol . It has a XLogP3-AA of -1.7, indicating its solubility in water and lipids . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The molecule has 6 rotatable bonds . Its exact mass and monoisotopic mass are 146.105527694 g/mol . It has a topological polar surface area of 75.4 Ų . The molecule has a complexity of 95.7 .Aplicaciones Científicas De Investigación

. In proteomics, it can be used to stabilize proteins by acting as a buffer or to modify proteins chemically to study their structure-function relationships.

Biochemical Buffer

This compound serves as an effective buffer in biochemical and physiological studies due to its ability to maintain a stable pH in biological systems. It’s particularly useful in experiments where pH can influence the biological activity of molecules being studied.

Microbial Synthesis

3-[(3-Hydroxypropyl)amino]propanamide is a precursor in the microbial synthesis of 3-Hydroxypropionic acid (3-HP), which is a platform chemical with a broad range of applications, including the production of biodegradable plastics .

Biodegradable Plastics Production

The compound is involved in the production of poly (3-hydroxypropionate) (P-3HP) , a biodegradable plastic that is being explored as an eco-friendly alternative to petrochemical plastics .

Chemical Synthesis

In chemical synthesis, 3-[(3-Hydroxypropyl)amino]propanamide can be used to produce various chemicals such as acrylic acid, malonic acid, acrylamide , and acrylonitrile through redox reactions, which are essential in the manufacturing of adhesives, plastic packaging, fibers, and cleaning agents .

Metabolic Engineering

The compound is significant in metabolic engineering strategies for the biosynthesis of 3-HP. It can be used to study and optimize the metabolic pathways in engineered microorganisms for the efficient production of 3-HP .

Synthetic Biology

In synthetic biology , 3-[(3-Hydroxypropyl)amino]propanamide can be used to engineer biological systems or organisms to produce chemicals, materials, or energy. It’s a key molecule in designing synthetic pathways for the production of valuable compounds .

Mecanismo De Acción

Biochemical Pathways

The specific biochemical pathways affected by 3-[(3-Hydroxypropyl)amino]propanamide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

3-(3-hydroxypropylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-6(10)2-4-8-3-1-5-9/h8-9H,1-5H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGKGWQRJXASRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Hydroxypropyl)amino]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(dimethylamino)phenyl]-1-piperazinylMethanone](/img/structure/B1416176.png)

![{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1416186.png)

![[(3R,5S,6S)-3,4,5-Triacetyloxy-6-[(3R,5S,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-fluorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1416187.png)

![(4-Chlorophenyl)[2-(methoxymethoxy)phenyl]methanone](/img/structure/B1416188.png)